molecular formula C7H12O3 B3056882 2-(1-Hydroxycyclopentyl)acetic acid CAS No. 7499-04-9

2-(1-Hydroxycyclopentyl)acetic acid

Cat. No. B3056882
CAS RN: 7499-04-9
M. Wt: 144.17 g/mol
InChI Key: DBPKXKVVVZWLEI-UHFFFAOYSA-N
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Description

“2-(1-Hydroxycyclopentyl)acetic acid” is a chemical compound with the molecular formula C7H12O3 . It has an average mass of 144.168 Da and a monoisotopic mass of 144.078644 Da . It is also known by other names such as “(1-Hydroxycyclopentyl)acetic acid”, “(1-Hydroxycyclopentyl)essigsäure” in German, and “Acide (1-hydroxycyclopentyl)acétique” in French .


Synthesis Analysis

While there are no direct papers on the synthesis of “2-(1-Hydroxycyclopentyl)acetic acid”, a related compound, cyclopentanol, can be prepared from cyclopentene by two steps: an initial addition-esterification reaction of cyclopentene with acetic acid and the subsequent transesterification reaction with methanol . This process has been validated through experimental work .


Molecular Structure Analysis

The molecular structure of “2-(1-Hydroxycyclopentyl)acetic acid” consists of 7 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has several properties such as a density of 1.2±0.1 g/cm3, a boiling point of 305.7±15.0 °C at 760 mmHg, and a flash point of 152.9±16.9 °C .


Physical And Chemical Properties Analysis

“2-(1-Hydroxycyclopentyl)acetic acid” has several physical and chemical properties. It has a density of 1.2±0.1 g/cm3, a boiling point of 305.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . It also has an enthalpy of vaporization of 63.3±6.0 kJ/mol and a flash point of 152.9±16.9 °C .

Scientific Research Applications

Diuretic Properties

The research conducted by Woltersdorf et al. (1977) explored acylaryloxy acetic acids as a class of diuretics, focusing on bicyclic compounds related to 2-(1-Hydroxycyclopentyl)acetic acid. They found that these compounds exhibited both saluretic and uricosuric properties, with optimal activity when a second 2-alkyl substituent was present. This study underscores the potential of such compounds in diuretic applications (Woltersdorf et al., 1977).

Chiral Auxiliary Compound

Majewska (2019) investigated hydroxyphosphinylacetic acid, which is structurally similar to 2-(1-Hydroxycyclopentyl)acetic acid, as a chiral auxiliary compound. The study found that it could be used as chiral derivatizing agents for amines and alcohols, indicating its versatility in creating chiral environments for chemical reactions (Majewska, 2019).

Antibacterial Activity

The synthesis and antimicrobial properties of a compound related to 2-(1-Hydroxycyclopentyl)acetic acid were explored by Baldwin et al. (1986). They found that acid hydrolysis of their synthesized compound resulted in enhanced antibacterial activity against Bacillus subtilis, suggesting potential applications in developing new antibacterial agents (Baldwin et al., 1986).

Hydroxyl Protecting Group

Daragics and Fügedi (2010) demonstrated the utility of (2-nitrophenyl)acetyl, derived from (2-nitrophenyl)acetic acid, for protecting hydroxyl functions in organic synthesis. This research highlights the potential of similar compounds, such as 2-(1-Hydroxycyclopentyl)acetic acid, in protecting hydroxyl groups during chemical transformations (Daragics & Fügedi, 2010).

Novel Derivative from Emilia sonchifolia

Research by Shen et al. (2013) identified a new cyclohexylacetic acid derivative, structurally related to 2-(1-Hydroxycyclopentyl)acetic acid, from Emilia sonchifolia. The discovery of such novel compounds from natural sources could have implications for pharmaceutical and chemical industries (Shen et al., 2013).

properties

IUPAC Name

2-(1-hydroxycyclopentyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-6(9)5-7(10)3-1-2-4-7/h10H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPKXKVVVZWLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324675
Record name 2-(1-hydroxycyclopentyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Hydroxycyclopentyl)acetic acid

CAS RN

7499-04-9
Record name NSC407516
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1-hydroxycyclopentyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-hydroxycyclopentyl)acetic acid
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Synthesis routes and methods

Procedure details

This product is oxidized by the Baeyer-Villiger procedure. (1R)-Norbornanone (81, 18 mmol) is stirred with sodium acetate (9 g, water-free), hydrogen peroxide (27 ml, 30%), and acetic acid (9 ml) at 5° C. in the dark for 40 hours. The reaction is quenched by the addition of sodium sulfite (50 ml of a 10% aqueous solution) at 0° C. The product is extracted twice with EtOAc (600 ml). The extract is washed with the sodium sulfite solution, then with sodium bicarbonate solution (50 ml, saturated), then with sodium chloride solution (saturated), dried and evaporated. The product is chromatographed on silica (380 g, ether) to yield the lacton of 3 hydroxycyclopentane-1-acetic acid (82, 12 mmol, 67%).
Quantity
18 mmol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Concellón, C Concellón - The Journal of Organic Chemistry, 2006 - ACS Publications
An easy, direct, general, and efficient samarium diiodide-mediated preparation of 3-hydroxyacids 1 in high yield by reaction of different aldehydes or ketones with commercially …
Number of citations: 28 pubs.acs.org

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